molecular formula C21H23N3O4S B2497006 3,4,5-triethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392243-30-0

3,4,5-triethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2497006
CAS No.: 392243-30-0
M. Wt: 413.49
InChI Key: ZRXHCWGMQKDSKI-UHFFFAOYSA-N
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Description

3,4,5-Triethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic small molecule featuring a benzamide core linked to a 1,3,4-thiadiazole ring, a scaffold renowned for its diverse biological potential. The 1,3,4-thiadiazole moiety is a privileged structure in medicinal chemistry, known for its ability to interact with various enzymes and nucleic acids . This specific compound is of significant interest in early-stage drug discovery, particularly in oncology research. Analogous 1,3,4-thiadiazole derivatives have demonstrated potent antiproliferative effects by inhibiting key cancer-related enzymes and proteins, such as thymidylate synthase, topoisomerase II, and histone deacetylases (HDAC) . The molecular structure is designed for high cytotoxicity towards malignant cells and the potential for selective interaction with globular proteins . Furthermore, structurally related N-benzamide-thiazole analogs have been identified as potent and selective antagonists for certain ligand-gated ion channels, suggesting potential research applications in neuroscience . The compound is supplied For Research Use Only and is strictly intended for laboratory investigations. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3,4,5-triethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-4-26-16-12-15(13-17(27-5-2)18(16)28-6-3)19(25)22-21-24-23-20(29-21)14-10-8-7-9-11-14/h7-13H,4-6H2,1-3H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXHCWGMQKDSKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-phenyl-1,3,4-thiadiazol-2-amine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

3,4,5-triethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit tubulin polymerization, thereby affecting cell division and exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 3,4,5-triethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide, differing primarily in substituents on the benzamide or thiadiazole rings. Key comparisons include:

Key Observations :

  • Electron-Withdrawing Groups (e.g., Br, NO₂, Cl): Enhance cytotoxicity and enzyme inhibition. Bromo-substituted analogs exhibit exceptional in vivo efficacy .
  • Electron-Donating Groups (e.g., OCH₃, OC₂H₅): Triethoxy groups likely improve solubility but may reduce binding affinity compared to halogens .
Enzyme Inhibition Profiles
  • Carbonic Anhydrase (CA) Inhibition : Fluorinated analogs (e.g., 4-fluoro derivatives) show selective inhibition of hCA II (IC₅₀: 0.09–0.58 µM), outperforming triethoxy derivatives in specificity .
  • Lipoxygenase (LOX) Inhibition : Methoxy-substituted thiadiazoles (e.g., o-methoxy derivatives) exhibit 26–28% LOX inhibition, suggesting triethoxy groups may further modulate this activity .
Anticancer Activity
  • Bromo and chloro derivatives induce pro-apoptotic effects and G2/M cell cycle arrest in cancer cells (IC₅₀: <20 µM) .

Structural and Physicochemical Comparisons

Physicochemical Properties
Compound Name logP Polar Surface Area (Ų) Solubility (Predicted)
This compound ~4.5* 82.57 Low (high logP)
2-Bromo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide 4.04 46.60 Moderate
4-Fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide ~3.5* 46.60 High

Biological Activity

3,4,5-triethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form an acid chloride. This intermediate is subsequently reacted with 5-phenyl-1,3,4-thiadiazol-2-amine in the presence of solvents like dichloromethane and catalysts such as triethylamine to yield the final product .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)0.65Induction of apoptosis via p53 activation
U-937 (Leukemia)2.41Inhibition of tubulin polymerization
HeLa (Cervical)1.50Disruption of cell cycle progression

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through multiple pathways .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary studies indicate that it possesses broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be in the low micromolar range:

Microorganism MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

This suggests potential applications in treating infections caused by resistant strains .

The mechanism of action for this compound involves several biochemical interactions:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell metabolism and proliferation.
  • Tubulin Interaction : It disrupts microtubule formation by binding to tubulin, which is critical for cell division.
  • Apoptosis Induction : Activation of apoptotic pathways has been confirmed through increased levels of p53 and caspase cleavage in treated cells .

Comparative Analysis

When compared with similar compounds such as 3,4,5-trimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide and others containing thiadiazole moieties, this compound displays enhanced potency in both anticancer and antimicrobial activities. The presence of ethoxy groups contributes to its solubility and bioavailability .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Breast Cancer Cells : A study demonstrated that treatment with this compound led to a significant reduction in viability (up to 75%) in MCF-7 cells after 48 hours.
  • Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that administration of this compound resulted in a marked improvement in symptoms within three days.

Q & A

Q. What are the optimal synthetic routes for 3,4,5-triethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the 1,3,4-thiadiazole core followed by coupling with a substituted benzamide. Key steps include:

  • Thiadiazole Formation : Use of POCl₃ as a catalyst under reflux (90°C, 3 hours) to cyclize thiosemicarbazide derivatives .
  • Amide Coupling : Reacting 5-phenyl-1,3,4-thiadiazol-2-amine with 3,4,5-triethoxybenzoyl chloride in dichloromethane with triethylamine as a base to neutralize HCl byproducts .
    Optimization Tips :
  • Microwave-assisted synthesis reduces reaction time (e.g., from hours to minutes) and improves yield for thiadiazole intermediates .
  • Solvent choice (e.g., chloroform vs. DMF) impacts purity; polar aprotic solvents enhance solubility of intermediates .

Q. How is structural characterization of this compound performed to confirm purity and regiochemistry?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of ethoxy groups (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) and thiadiazole protons (δ ~8.0–8.5 ppm) .
  • X-ray Crystallography : Resolves regiochemistry of the thiadiazole-phenyl substitution pattern (e.g., bond angles and torsion angles) .
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., m/z 439.12 for C₂₀H₂₁N₃O₃S) .

Q. What in vitro assays are recommended for preliminary biological screening?

Methodological Answer:

  • Antimicrobial Activity : Broth microdilution assays against Staphylococcus aureus and Escherichia coli (MIC values) .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Anti-inflammatory Screening : COX-2 inhibition assays using ELISA kits .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of bioactivity?

Methodological Answer:

  • Substitution Patterns :

    • Ethoxy groups at positions 3,4,5 on the benzamide enhance lipophilicity (logP ~3.5), improving membrane permeability .
    • Electron-withdrawing groups on the phenyl ring (e.g., -NO₂) reduce thiadiazole ring reactivity but increase electrophilicity for target binding .
  • Example SAR Table :

    DerivativeSubstituentBioactivity (IC₅₀, μM)
    A 3,4,5-OCH₂CH₃12.3 (MCF-7)
    B 3-NO₂,4-OCH₃8.7 (HeLa)
    C 5-Cl>50 (Inactive)

Q. What computational methods are used to predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes like EGFR or tubulin. The thiadiazole nitrogen atoms form hydrogen bonds with active-site residues (e.g., Lys50 in EGFR) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes .
  • QSAR Models : 2D/3D descriptors (e.g., topological polar surface area, H-bond donors) correlate with observed IC₅₀ values .

Q. How can conflicting data on biological activity be resolved?

Methodological Answer:

  • Controlled Replication : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability .
  • Metabolic Stability Testing : LC-MS/MS to quantify compound degradation in cell media, which may explain discrepancies between short- and long-term assays .
  • Off-Target Profiling : Kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify unintended interactions .

Q. What strategies improve solubility without compromising bioactivity?

Methodological Answer:

  • Prodrug Design : Introduce phosphate groups on ethoxy moieties, which hydrolyze in vivo to regenerate the active compound .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) to enhance aqueous dispersion .
  • Co-Crystallization : Use succinic acid as a co-former to modify crystal packing and dissolution rates .

Data Contradiction Analysis

Q. Why do some studies report high anticancer activity while others show negligible effects?

Methodological Answer:

  • Cell Line Variability : Sensitivity differences between adherent (HeLa) vs. suspension (Jurkat) cells due to uptake mechanisms .
  • Redox Interference : Thiadiazole-mediated ROS generation may synergize with chemotherapy in certain cell lines but not others .
  • Experimental Design : Studies using >10% DMSO in controls artifactually suppress baseline viability, inflating IC₅₀ values .

Combination Therapy Exploration

Q. How can this compound be integrated into combination regimens?

Methodological Answer:

  • Synergy Testing : Chou-Talalay method to calculate combination indices (CI <1 indicates synergy) with cisplatin or paclitaxel .
  • Mechanistic Complementarity : Pair with PARP inhibitors to exploit thiadiazole-induced DNA damage .

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